molecular formula C10H14N4S B13537100 5-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

5-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13537100
M. Wt: 222.31 g/mol
InChI Key: CAAPEXOPTWXOPL-UHFFFAOYSA-N
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Description

5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, featuring a hybrid structure combining 1,2,4-triazole and thiophene rings. The 1,2,4-triazole pharmacophore is extensively studied for its versatile biological activities and its ability to coordinate with various metal ions, making it a valuable scaffold in drug discovery . The incorporation of a thiophene ring, a structure known for its presence in therapeutic agents, further enhances the potential of this compound for developing bioactive molecules . This molecular architecture is particularly relevant in the design of novel anticancer agents. Triazole-thiophene hybrid compounds have been investigated as ligands for metal complexes, such as those of Platinum(II), which are known to form DNA adducts and exhibit cytotoxic activity against cancer cell lines, representing a promising avenue beyond traditional cisplatin chemotherapy . The propyl and methyl substituents on the triazole ring can fine-tune the compound's lipophilicity and electronic properties, potentially influencing its bioavailability and interaction with biological targets. Furthermore, the amine group on the thiophene ring serves as a versatile handle for further chemical functionalization, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . In materials science, the conjugated system and potential for metal coordination make this compound a candidate for the development of novel ligands in catalytic systems or functional materials . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

5-(2-methyl-5-propyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C10H14N4S/c1-3-4-9-12-10(14(2)13-9)7-5-6-8(11)15-7/h5-6H,3-4,11H2,1-2H3

InChI Key

CAAPEXOPTWXOPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=C(S2)N)C

Origin of Product

United States

Preparation Methods

Reduction of Nitro-Substituted Precursors

One common approach involves the reduction of nitro-substituted triazole derivatives to the corresponding amines. For example, 1-methyl-3-nitro-1H-1,2,4-triazole can be converted to 1-methyl-1H-1,2,4-triazol-3-ylamine using catalytic hydrogenation or hydrazine reduction methods:

Yield Reaction Conditions Experimental Details
99% Hydrazine monohydrate, 10% Pd/C catalyst, methanol, reflux 1.5 h Methyl-3-nitro-1H-1,2,4-triazole (4.8 mmol) dissolved in methanol, hydrazine and Pd/C added, refluxed, filtered, solvent evaporated to yield white solid amine.
92.5% Hydrogen gas, 10% Pd/C catalyst, ethanol, room temperature, 3 h Nitro-triazole (0.76 mmol) dissolved in ethanol, Pd/C added, stirred under H2 atmosphere, filtered, solvent removed to yield yellow solid amine.

These reductions efficiently convert nitro groups to amines, providing key intermediates for further functionalization.

Nucleophilic Substitution and Coupling Reactions

The attachment of the triazole moiety to the thiophene ring often involves nucleophilic substitution or amination reactions. For example, the amine group on the triazole can be coupled with halogenated thiophene derivatives under suitable conditions:

Yield Reaction Conditions Experimental Details
52% Sodium triacetoxyborohydride, acetic acid, dichloroethane, room temperature, 15 h Reaction of 1-methyl-1H-1,2,4-triazol-3-ylamine with 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid isopropyl ester in presence of acetic acid and sodium triacetoxyborohydride, followed by extraction and chromatography.

Though this example involves a piperidine derivative, similar reductive amination strategies are applicable for linking triazole amines to thiophene amines.

Direct Synthesis of Triazole-Substituted Thiophenes

While specific literature detailing the direct synthesis of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is limited, analogous compounds such as 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones have been synthesized via multi-step routes involving:

  • Construction of the triazole ring via cyclization reactions.
  • Introduction of alkyl substituents on the triazole nitrogen atoms.
  • Coupling with heterocyclic rings like thiophene through cross-coupling or nucleophilic aromatic substitution.

These methods typically require careful control of reaction conditions and purification steps.

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Nitro group reduction Hydrazine monohydrate, Pd/C (10%) Methanol Reflux (~65°C) 1.5 h 99 High yield, clean reduction
Nitro group reduction Hydrogen gas, Pd/C (10%) Ethanol Room temperature 3 h 92.5 Mild conditions, good yield
Reductive amination coupling Sodium triacetoxyborohydride, AcOH Dichloroethane Room temperature 15 h 52 Moderate yield, requires chromatography
  • The reduction of nitro-substituted triazoles to amines is a high-yielding and reliable step, critical for preparing the amino-functionalized triazole intermediate.
  • Catalytic hydrogenation with palladium on carbon is preferred for its mildness and efficiency.
  • Reductive amination is versatile for linking triazole amines to other heterocycles, including thiophene derivatives, but yields can vary depending on substrates and conditions.
  • Purification typically involves filtration to remove catalysts and chromatographic techniques to isolate pure products.
  • The synthetic accessibility score of the compound is relatively low (1.69), indicating moderate ease of synthesis.
  • The compound exhibits high solubility in various solvents, facilitating purification and handling.

The preparation of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine primarily involves the synthesis of substituted 1,2,4-triazole amines via catalytic reduction of nitro precursors, followed by coupling reactions to attach the thiophene-2-amine moiety. The documented methods employ well-established reduction techniques using palladium catalysts and hydrazine or hydrogen gas, combined with reductive amination or nucleophilic substitution for functionalization. These approaches offer efficient routes with good yields and manageable reaction conditions, supported by experimental data from peer-reviewed sources and chemical databases excluding unverified platforms.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) can convert the thiophene sulfur to sulfoxide or sulfone derivatives. For example:

ThiopheneH2O2/AcOHThiophene sulfoxideexcess H2O2Thiophene sulfone\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Thiophene sulfoxide} \xrightarrow{\text{excess } \text{H}_2\text{O}_2} \text{Thiophene sulfone}

Triazole substituents (methyl and propyl groups) remain stable under mild oxidative conditions but may degrade under harsh treatments (e.g., strong acids or elevated temperatures).

Substitution Reactions

The primary amine group at the 2-position of the thiophene ring is highly reactive in nucleophilic substitution (SN) or electrophilic aromatic substitution (EAS):

Nucleophilic Substitution

  • Amine Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases like K2CO3\text{K}_2\text{CO}_3:

    Ar-NH2+R-XK2CO3,DMFAr-NHR+HX\text{Ar-NH}_2 + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ar-NHR} + \text{HX}
  • Diazotization : Forms diazonium salts with NaNO2/HCl\text{NaNO}_2/\text{HCl}, enabling coupling reactions to azo dyes or Sandmeyer reactions.

Electrophilic Substitution

The thiophene ring directs electrophiles (e.g., nitration, sulfonation) to the 5-position due to the amine’s ortho/para-directing effect. For example:

Thiophene-2-amineHNO3/H2SO45-Nitrothiophene-2-amine\text{Thiophene-2-amine} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitrothiophene-2-amine}

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions, particularly with alkynes under copper-catalyzed conditions (Click Chemistry):

Triazole+AlkyneCu(I)Triazoline intermediateBicyclic product\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazoline intermediate} \rightarrow \text{Bicyclic product}

Regioselectivity is influenced by steric effects of the methyl and propyl groups .

Reaction Mechanisms

  • Oxidation : Proceeds via electrophilic attack on the thiophene sulfur, forming sulfoxide intermediates.

  • Substitution : Base-mediated deprotonation of the amine enhances nucleophilicity, facilitating SN2 pathways.

  • Cycloaddition : Follows Huisgen’s mechanism, with copper(I) stabilizing the triazole-alkyne transition state .

Influence of Structural Features on Reactivity

Structural Feature Impact on Reactivity
Thiophene ringEnhances electron density, favoring EAS at the 5-position
Triazole methyl groupSteric hindrance reduces regioselectivity in cycloadditions
Propyl chainIncreases lipophilicity, affecting solubility in polar solvents

Scientific Research Applications

5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring is known for its ability to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thiophene Hybrids

3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (4a)
  • Structure : Triazole linked to thiophene via a methylene bridge, with a methylthio substituent at position 3 .
  • Synthesis : Cyclization of CS₂/KOH with hydrazine derivatives.
  • Properties : Melting point 132–134°C; 89.9% yield; characterized by NMR and elemental analysis.
  • Key Difference : The methylene bridge and methylthio group reduce planarity compared to the direct thiophene-triazole linkage in the target compound.
5-(1-Benzothien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (QZ-2121)
  • Structure : Benzothiophene replaces thiophene; triazole has a propyl group at position 4 and a thiol at position 3 .
  • Properties : Purity 95%; molecular formula C₁₃H₁₃N₃S₂.

Thiadiazole and Thiophene Derivatives

3-(5-Isopropoxypyridin-2-yl)-N-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (28)
  • Structure : Thiadiazole core with pyridine substituents .
  • Synthesis : Condensation of isopropoxypyridine with thiadiazole precursors.
  • Properties : 31% yield, 99% purity.
  • Key Difference : Thiadiazole’s sulfur and nitrogen arrangement differs from triazole, affecting hydrogen-bonding capacity and metabolic stability.
5-[4-Amino-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-yl]-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione (2)
  • Structure : Fused triazole-pyrimidine system with a thione group .
  • Synthesis : Cyclocondensation of hydrazide derivatives with CS₂/KOH.
  • Properties : Melting point 168°C; 74% yield.
  • Key Difference : The fused heterocyclic system increases molecular rigidity, which may influence binding to biological targets.

Structural and Functional Analysis

Property Target Compound Compound 4a Compound 28
Core Structure Thiophene-triazole Thiophene-triazole Thiadiazole-pyridine
Substituents 1-Methyl, 3-propyl 3-Methylthio 5-Isopropoxy, 3-methoxypyridine
Molecular Weight ~247 g/mol 226 g/mol ~330 g/mol
Yield Not reported 89.9% 31%
Biological Activity Not studied Not reported Macrofilaricidal (IC₅₀ < 1 µM)

Key Observations :

  • Electronic Effects : Direct thiophene-triazole linkage (target compound) enhances π-conjugation compared to methylene-bridged analogs.
  • Solubility : Propyl and methyl groups may improve lipophilicity relative to thiol- or thione-containing derivatives.
  • Bioactivity : Thiadiazole derivatives (e.g., compound 28) show macrofilaricidal activity, suggesting triazole-thiophene hybrids warrant similar evaluation.

Biological Activity

5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C8H12N4S
Molecular Weight 196.27 g/mol
IUPAC Name 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine
InChI Key XXXXXX

The biological activity of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring can act as a bioisostere for amides and can bind to enzyme active sites, inhibiting their function. This inhibition can lead to various biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study on similar triazole derivatives showed promising activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with cell wall synthesis or metabolic pathways.

Anticancer Activity

Several studies have demonstrated the potential of triazole derivatives in cancer therapy. For instance, compounds structurally similar to 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably:

  • In vitro studies indicated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT116).

Case Study 1: Anticancer Efficacy

A series of triazole derivatives were synthesized and tested for their anticancer properties. Among them, one derivative showed an IC50 value of 2.6 µM against HCT116 cells, indicating significant antiproliferative activity.

Case Study 2: Antimicrobial Screening

A comparative study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds with a similar structure to 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine exhibited strong inhibition against E. coli and S. aureus, supporting the potential application of these compounds in treating infections.

Structure–Activity Relationship (SAR)

The biological efficacy of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can be influenced by modifications to its structure:

  • Substituents on the Triazole Ring : Alterations can enhance binding affinity to target enzymes.
  • Functional Groups : The presence of amino or thiophene groups may contribute to increased solubility and bioactivity.

Q & A

Basic: What synthetic routes are available for 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine, and which is most efficient?

Answer: Microwave-assisted synthesis is the most efficient method, achieving yields up to 89.9% under optimized conditions (100–150°C, 20–40 min irradiation, DMF solvent). This approach reduces reaction times compared to conventional heating and minimizes side reactions. Key intermediates like 3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-5-thiols are alkylated with methyl and propyl groups under microwave conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Basic: What spectroscopic methods confirm the structure of this compound?

Answer: Structural confirmation requires multi-technique validation:

  • 1H NMR : Thiophene protons appear as distinct doublets (δ 6.68–7.32 ppm), while NH2 groups resonate as singlets (~5.82 ppm). Methyl and propyl substituents show characteristic singlet (δ 2.51 ppm) and multiplet signals, respectively .
  • Elemental analysis : Matches calculated values (e.g., C% 43.46 vs. 43.60 experimental) to confirm stoichiometry .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 226 [M+]) validate the molecular weight .

Advanced: How can DFT calculations aid in understanding the electronic properties of this compound?

Answer: Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • HOMO-LUMO energies : Establishes charge-transfer potential and reactivity. Lower bandgap correlates with higher bioactivity .
  • Vibrational frequencies : IR-active modes (e.g., N-H stretching at ~3400 cm⁻¹) align with experimental data to confirm functional groups .
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic regions, guiding derivatization for target interactions .

Advanced: What strategies can optimize the antimicrobial efficacy of this triazole-thiophene derivative?

Answer:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) enhances lipophilicity and membrane penetration, as seen in fluorobenzyl analogs (MIC: 2–8 µg/mL against S. aureus) .
  • Structure-activity relationship (SAR) : Systematic variation of alkyl chains (methyl vs. propyl) balances solubility and target binding. Propyl groups improve hydrophobic interactions with bacterial enzymes .
  • Combination studies : Synergistic effects with β-lactams or fluoroquinolones reduce resistance development .

Advanced: How to address solubility challenges during in vitro bioactivity assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity. Pre-test solvent effects on cell viability .
  • pH adjustment : Solubility at physiological pH (7.4) is 18.1 µg/mL; buffered solutions (PBS) prevent precipitation .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability for in vivo studies .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335).
  • Waste disposal : Segregate hazardous waste for certified treatment (e.g., incineration) to prevent environmental contamination .

Advanced: How does substituent variation at the triazole ring affect the compound’s pharmacokinetic profile?

Answer:

  • Methyl groups : Enhance metabolic stability by reducing cytochrome P450 oxidation (t₁/₂: 4.2 hrs in rat plasma) .
  • Propyl chains : Increase logP (2.1 to 3.5) for better blood-brain barrier penetration but may reduce aqueous solubility .
  • In silico ADMET : Tools like SwissADME predict absorption (Caco-2 permeability: 8.5 × 10⁻⁶ cm/s) and toxicity (LD50: 320 mg/kg in mice) .

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